3-[(Tert-butoxy)carbonyl]-5-(dihydroxyboranyl)benzoic acid
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Overview
Description
3-[(Tert-butoxy)carbonyl]-5-(dihydroxyboranyl)benzoic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxy)carbonyl]-5-(dihydroxyboranyl)benzoic acid typically involves the introduction of a boronic acid group into a benzoic acid derivative. One common method is the borylation of a suitable precursor using a boron reagent under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxy)carbonyl]-5-(dihydroxyboranyl)benzoic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a base.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).
Protodeboronation: Common reagents include protic solvents (e.g., water, methanol) and bases (e.g., NaOH).
Major Products Formed
Suzuki–Miyaura Coupling: The major products are biaryl compounds or other carbon-carbon bonded structures.
Protodeboronation: The major product is the corresponding benzoic acid derivative without the boronic acid group.
Scientific Research Applications
3-[(Tert-butoxy)carbonyl]-5-(dihydroxyboranyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxy)carbonyl]-5-(dihydroxyboranyl)benzoic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final carbon-carbon bonded product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-carboxyphenylboronic acid
- 3-Fluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid
Uniqueness
3-[(Tert-butoxy)carbonyl]-5-(dihydroxyboranyl)benzoic acid is unique due to its specific structure, which allows for efficient participation in Suzuki–Miyaura coupling reactions. Its boronic acid group provides versatility in forming carbon-carbon bonds, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
3-borono-5-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO6/c1-12(2,3)19-11(16)8-4-7(10(14)15)5-9(6-8)13(17)18/h4-6,17-18H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUJQTBTGHKVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(=O)OC(C)(C)C)C(=O)O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.06 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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